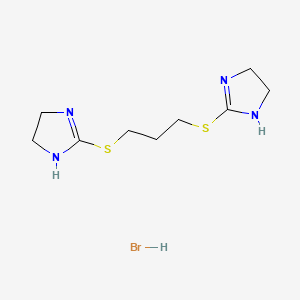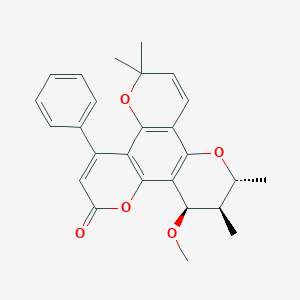
12-O-Methylinophyllum A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-O-Methylinophyllum A is a bioactive compound extracted from botanical sources. It is renowned for its potent anti-inflammatory properties and has garnered significant interest within biomedical research due to its efficacy in studying a broad spectrum of inflammatory ailments, including arthritis and inflammatory bowel disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-O-Methylinophyllum A typically involves the methylation of inophyllum A. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from botanical sources, followed by purification processes such as column chromatography. The compound is then crystallized to achieve high purity levels suitable for research and pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
12-O-Methylinophyllum A undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
12-O-Methylinophyllum A has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying methylation reactions and their mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its anti-inflammatory and potential anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 12-O-Methylinophyllum A involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase. Additionally, it modulates the expression of inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6. These actions collectively contribute to its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Inophyllum A: The parent compound from which 12-O-Methylinophyllum A is derived.
Psoralidin: Another coumarin derivative with similar anti-inflammatory properties.
Glycyrol: Known for its anti-inflammatory and antioxidant activities.
Glycycoumarin: Exhibits anti-inflammatory and hepatoprotective effects.
Uniqueness
This compound stands out due to its specific methylation, which enhances its bioavailability and potency compared to its parent compound, inophyllum A. This modification also allows for more targeted interactions with molecular pathways, making it a valuable compound in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C26H26O5 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
(16R,17R,18R)-18-methoxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C26H26O5/c1-14-15(2)29-23-17-11-12-26(3,4)31-24(17)20-18(16-9-7-6-8-10-16)13-19(27)30-25(20)21(23)22(14)28-5/h6-15,22H,1-5H3/t14-,15-,22-/m1/s1 |
Clave InChI |
STOSFQGFUXQJCN-DOQJBMMISA-N |
SMILES isomérico |
C[C@@H]1[C@H](OC2=C([C@@H]1OC)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |
SMILES canónico |
CC1C(OC2=C(C1OC)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



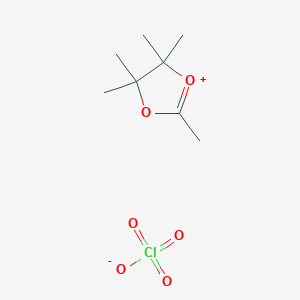
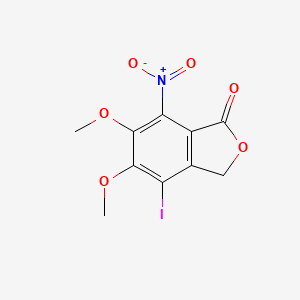
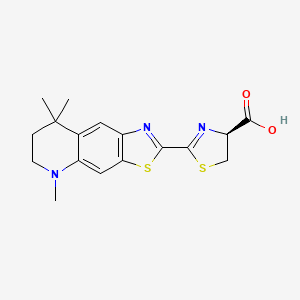

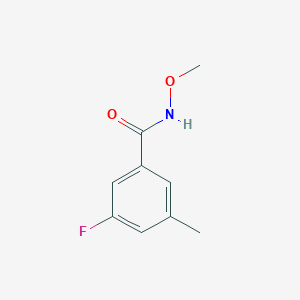
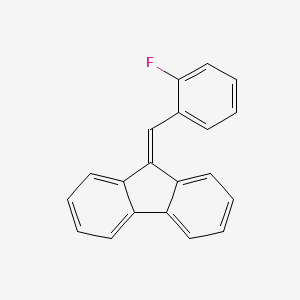
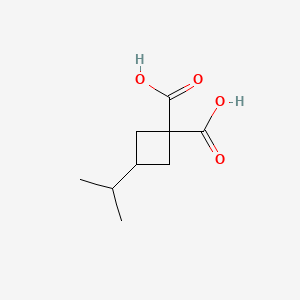
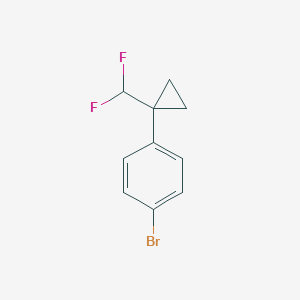
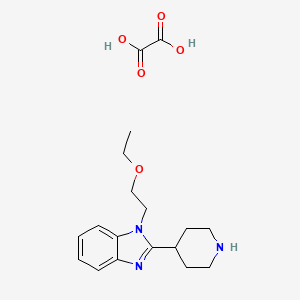
![Naphtho[1,8-cd][1,2]oxathiole](/img/structure/B14761413.png)
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
